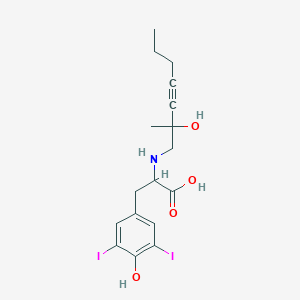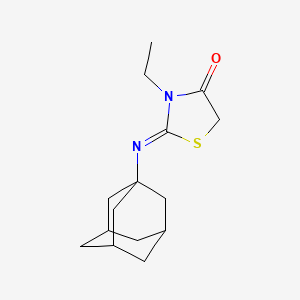
8-(4-phenoxybutoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-phenoxybutoxy)quinoline (PBQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBQ is a heterocyclic aromatic compound that contains a quinoline ring with a phenoxybutyl group attached to it.
科学的研究の応用
8-(4-phenoxybutoxy)quinoline has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 8-(4-phenoxybutoxy)quinoline has been used as a building block for the synthesis of functionalized polymers and materials with unique optical and electronic properties. In organic electronics, 8-(4-phenoxybutoxy)quinoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
作用機序
The mechanism of action of 8-(4-phenoxybutoxy)quinoline is not fully understood, but it is believed to interact with DNA and RNA by intercalation between the base pairs. 8-(4-phenoxybutoxy)quinoline has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. The interaction of 8-(4-phenoxybutoxy)quinoline with DNA and RNA can lead to the formation of adducts and cross-links, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
8-(4-phenoxybutoxy)quinoline has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In vitro studies have demonstrated that 8-(4-phenoxybutoxy)quinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-(4-phenoxybutoxy)quinoline has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 8-(4-phenoxybutoxy)quinoline has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
実験室実験の利点と制限
One of the advantages of 8-(4-phenoxybutoxy)quinoline is its ease of synthesis, which makes it readily available for scientific research. 8-(4-phenoxybutoxy)quinoline is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to heat, light, or other environmental factors. However, one of the limitations of 8-(4-phenoxybutoxy)quinoline is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 8-(4-phenoxybutoxy)quinoline. One area of interest is the development of 8-(4-phenoxybutoxy)quinoline-based materials for use in organic electronics. 8-(4-phenoxybutoxy)quinoline has been shown to exhibit excellent hole-transporting properties, which make it a promising candidate for use in OLEDs and OSCs. Another area of interest is the development of 8-(4-phenoxybutoxy)quinoline-based drugs for the treatment of cancer and viral infections. 8-(4-phenoxybutoxy)quinoline has been shown to exhibit potent antitumor and antiviral activities, making it a promising candidate for the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of 8-(4-phenoxybutoxy)quinoline and its potential toxicity, which can help to optimize its use in scientific research.
合成法
The synthesis of 8-(4-phenoxybutoxy)quinoline involves the reaction of 8-hydroxyquinoline with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, leading to the formation of 8-(4-phenoxybutoxy)quinoline as the final product. The yield of 8-(4-phenoxybutoxy)quinoline can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
特性
IUPAC Name |
8-(4-phenoxybutoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-10-17(11-3-1)21-14-4-5-15-22-18-12-6-8-16-9-7-13-20-19(16)18/h1-3,6-13H,4-5,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFHYPFLJOLELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Phenoxybutoxy)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)


![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)

![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)